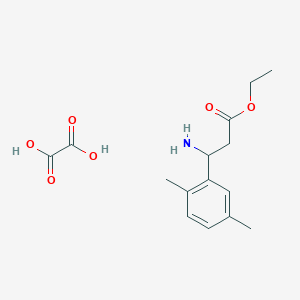Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate
CAS No.: 502842-24-2
Cat. No.: VC7006818
Molecular Formula: C15H21NO6
Molecular Weight: 311.334
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 502842-24-2 |
|---|---|
| Molecular Formula | C15H21NO6 |
| Molecular Weight | 311.334 |
| IUPAC Name | ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate;oxalic acid |
| Standard InChI | InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | MCBKBQBIDOEXSD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N.C(=O)(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate features a β-amino ester core, where the amino group is attached to the β-carbon of the propanoate chain. The 2,5-dimethylphenyl group introduces steric bulk and electronic effects, while the oxalate counterion enhances crystallinity and stability. The compound’s structure is defined by:
-
Ester group: Ethyl propanoate moiety at the carboxyl terminus.
-
Amino group: Positioned at the β-carbon, enabling hydrogen bonding and salt formation.
-
Aromatic substituent: 2,5-Dimethylphenyl ring, which influences solubility and intermolecular interactions.
-
Oxalate ion: Balances the protonated amino group, forming a stable crystalline salt .
Crystallographic Insights
While direct crystallographic data for this compound is limited, studies on analogous oxalate salts reveal key structural trends. For example, the crystal structure of bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane oxalate (C₈H₁₁N₈O₆) exhibits a monoclinic lattice (P2₁/n) with hydrogen-bonded networks between the oxalate ions and amino groups . Such patterns suggest that ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate likely forms similar intermolecular interactions, stabilizing its solid-state structure.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of β-amino esters typically involves tandem condensation-reduction sequences. A validated method for ethyl 3-(3-aminophenyl)propanoate employs:
-
Knoevenagel condensation: Reaction of 3-nitrobenzaldehyde with Meldrum’s acid in triethylammonium formate (TEAF) to yield 3-(3-nitrophenyl)propanoic acid.
-
Reduction and esterification: Use of stannous chloride (SnCl₂) in ethanol to simultaneously reduce the nitro group to an amine and esterify the carboxylic acid .
Adapting this protocol for ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate would require:
-
Substituting 3-nitrobenzaldehyde with 2,5-dimethylbenzaldehyde.
-
Introducing oxalic acid during the final stages to precipitate the oxalate salt.
Industrial-Scale Considerations
Large-scale production prioritizes:
-
Catalyst optimization: Transitioning from SnCl₂ to heterogeneous catalysts (e.g., palladium on carbon) for nitro reduction to improve atom economy.
-
Solvent recovery: Ethanol recycling via distillation.
-
Crystallization control: Adjusting pH and temperature to enhance oxalate salt purity (>98%) .
Physicochemical Properties
Solubility and Stability
-
Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic oxalate interactions. Limited solubility in water (≈5 mg/mL at 25°C).
-
Thermal stability: Decomposition above 200°C, as observed in thermogravimetric analysis (TGA) of related oxalate salts .
-
Hygroscopicity: Moderate; requires storage under anhydrous conditions.
Spectroscopic Data
-
IR spectroscopy: Peaks at 3300 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (aromatic C=C).
-
NMR:
Industrial and Research Applications
Medicinal Chemistry
-
Intermediate for drug candidates: Used in synthesizing protease inhibitors and kinase modulators.
-
Prodrug development: Ester hydrolysis in vivo releases the active carboxylic acid.
Materials Science
-
Liquid crystals: Aromatic and ionic components enable mesophase formation.
-
Coordination polymers: Oxalate ions act as bridging ligands for metal-organic frameworks (MOFs) .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume